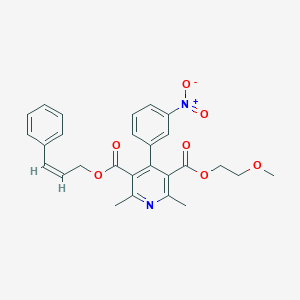
(Z)-Dehydro Cilnidipine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-Dehydro Cilnidipine is a derivative of Cilnidipine, a dihydropyridine calcium channel blocker. Cilnidipine is known for its dual action on both N-type and L-type calcium channels, making it effective in the treatment of hypertension. This compound, as its name suggests, is a dehydrogenated form of Cilnidipine, which may exhibit unique pharmacological properties due to its structural modifications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-Dehydro Cilnidipine typically involves the dehydrogenation of Cilnidipine. This process can be achieved through various chemical reactions, including oxidation reactions using specific reagents and catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale oxidation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions: (Z)-Dehydro Cilnidipine can undergo several types of chemical reactions, including:
Oxidation: The primary reaction for its synthesis.
Reduction: Potentially reversible under specific conditions.
Substitution: Reactions involving the replacement of functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Cilnidipine yields this compound, while further reactions can lead to various derivatives with different pharmacological properties.
Aplicaciones Científicas De Investigación
(Z)-Dehydro Cilnidipine has several scientific research applications, including:
Chemistry: Used as a model compound to study dehydrogenation reactions and the effects of structural modifications on pharmacological activity.
Biology: Investigated for its potential effects on calcium channels in various biological systems.
Medicine: Explored for its antihypertensive properties and potential benefits over traditional calcium channel blockers.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes.
Mecanismo De Acción
(Z)-Dehydro Cilnidipine exerts its effects by blocking calcium channels, similar to Cilnidipine. It primarily targets the L-type calcium channels in blood vessels, leading to vasodilation and reduced blood pressure. Additionally, it may inhibit N-type calcium channels at sympathetic nerve endings, reducing the release of norepinephrine and further lowering blood pressure. The exact molecular pathways and targets involved in its action are subjects of ongoing research.
Comparación Con Compuestos Similares
Cilnidipine: The parent compound with dual action on N-type and L-type calcium channels.
Amlodipine: Another dihydropyridine calcium channel blocker, primarily targeting L-type channels.
Nifedipine: A well-known calcium channel blocker with similar antihypertensive effects.
Uniqueness: (Z)-Dehydro Cilnidipine is unique due to its dehydrogenated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Cilnidipine. Its dual action on both N-type and L-type calcium channels, along with potential additional benefits from its structural modifications, makes it a compound of interest in both research and clinical settings.
Propiedades
IUPAC Name |
5-O-(2-methoxyethyl) 3-O-[(Z)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUTPFIMQINDZDT-FLIBITNWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C\C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














